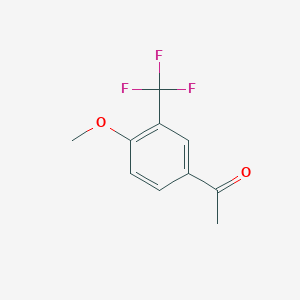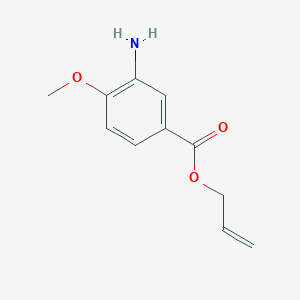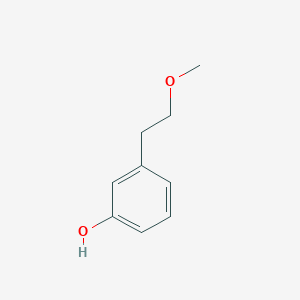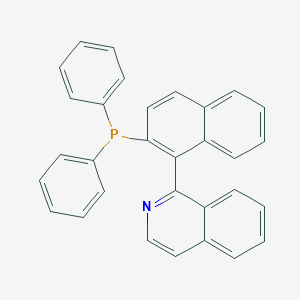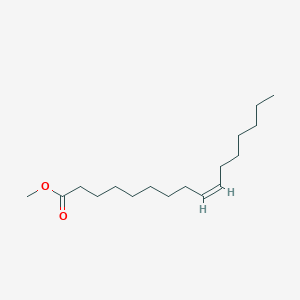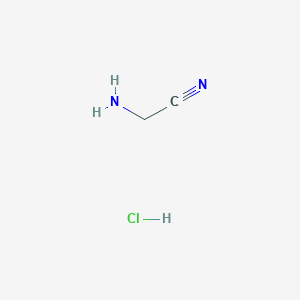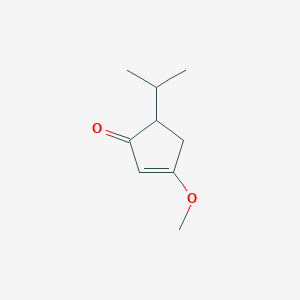
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one, also known as Moxifloxacin, is a synthetic antibiotic drug that is used to treat various bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is effective against a wide range of gram-positive and gram-negative bacteria.
Mecanismo De Acción
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. By inhibiting these enzymes, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one prevents the bacteria from replicating and causes them to die.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can cause side effects, including nausea, diarrhea, and headache. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been associated with an increased risk of tendonitis and tendon rupture, particularly in older patients and those who are taking corticosteroids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable addition to the researcher's toolkit. However, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is not without limitations. Its use can lead to the development of antibiotic resistance, and it may not be effective against all types of bacteria.
Direcciones Futuras
There are several areas of research that could benefit from further study of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one. These include:
1. Development of new antibiotics: 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. Further research could help to identify new compounds that are even more effective.
2. Mechanisms of antibiotic resistance: Studying the mechanisms of antibiotic resistance can help researchers to develop new strategies for combating bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be a useful tool in these studies.
3. Combination therapies: Combining different antibiotics can be an effective way to treat bacterial infections. Further research could explore the use of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one in combination with other antibiotics to improve treatment outcomes.
4. Drug delivery: Developing new methods for delivering antibiotics to infected tissues could improve treatment outcomes and reduce the risk of side effects. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be used as a model compound for developing new drug delivery systems.
Conclusion:
In conclusion, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a synthetic antibiotic drug that has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria and has been used to treat various bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. While 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has limitations, it is a valuable tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Future research could help to identify new compounds, develop new treatment strategies, and improve drug delivery methods.
Métodos De Síntesis
The synthesis of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with methoxyamine hydrochloride in the presence of a base to form the oxime derivative. The oxime is then reduced using sodium borohydride to yield 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one.
Aplicaciones Científicas De Investigación
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been studied for its potential use in the treatment of tuberculosis.
Propiedades
Número CAS |
146694-10-2 |
|---|---|
Nombre del producto |
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methoxy-5-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-7(11-3)5-9(8)10/h5-6,8H,4H2,1-3H3 |
Clave InChI |
ZXNHJQOFXVIYCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=CC1=O)OC |
SMILES canónico |
CC(C)C1CC(=CC1=O)OC |
Sinónimos |
2-Cyclopenten-1-one,3-methoxy-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



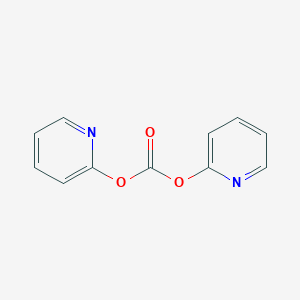
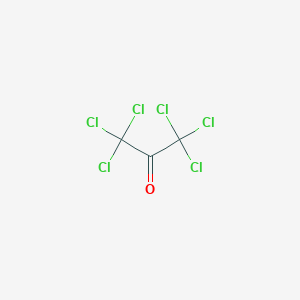
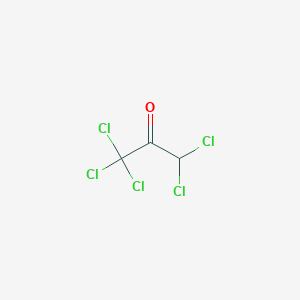
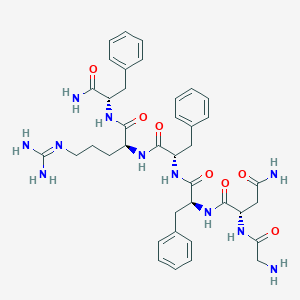
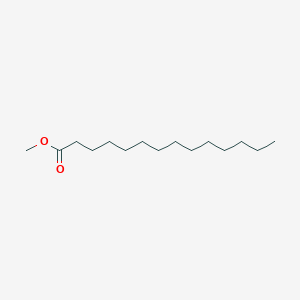
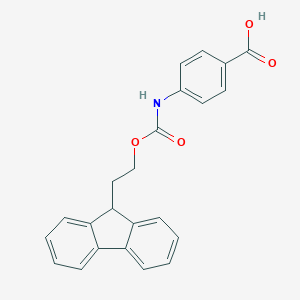
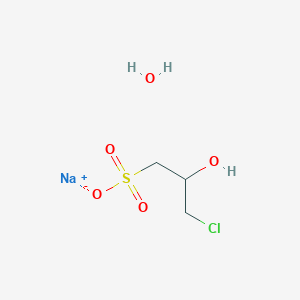
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
